

Umbralisib and its Enantiomers: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of umbralisib and its enantiomers, focusing on their roles as dual inhibitors of phosphatidylinositol 3-kinase-delta (PI3K δ) and casein kinase 1-epsilon (CK1 ϵ). Umbralisib, also known as TGR-1202, has been investigated for the treatment of various hematological malignancies.[1][2][3][4] The chemical structure of umbralisib possesses a chiral center, leading to the existence of two enantiomers: (S)-umbralisib and (R)-umbralisib. Publicly available data predominantly focuses on the biological activity of the racemate or identifies umbralisib as the (S)-enantiomer.[5] This guide summarizes the known activity of umbralisib and highlights the current data gap regarding the specific activity of its (R)-enantiomer.

Data Presentation

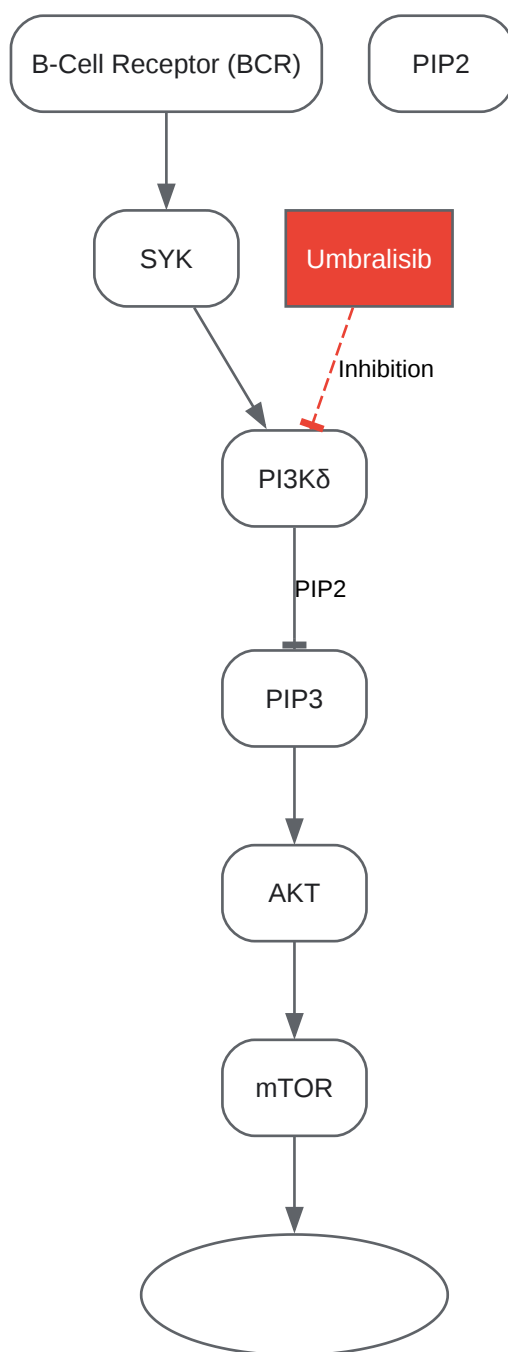
Table 1: Kinase Inhibitory Activity of Umbralisib

Compound	Target	IC50 (nM)
Umbralisib (TGR-1202)	PI3K δ	22.2

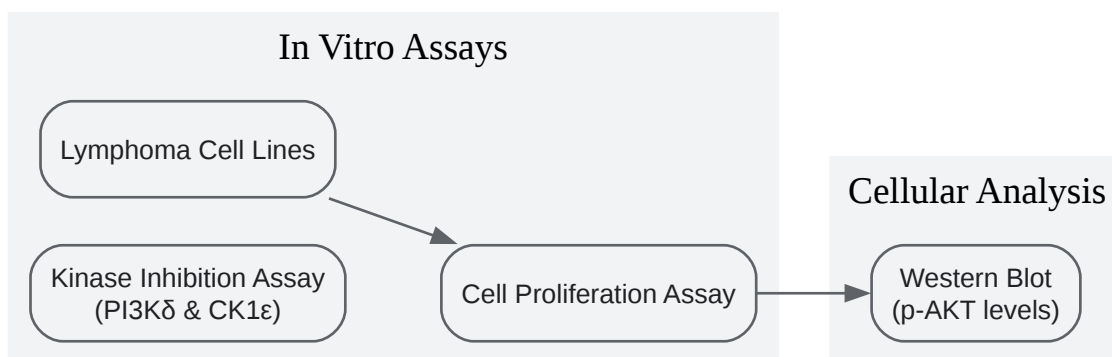
Note: Data for the individual (S)- and (R)-enantiomers are not publicly available in the reviewed literature. The IC50 value presented is for the compound TGR-1202, which has been identified as umbralisib.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by umbralisib and a typical experimental workflow for evaluating its activity.



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